(2S)-3-cyclohexyl-2-hydroxypropanoic acid
Description
Contextualization within Chiral Alpha-Hydroxy Acid Chemistry
Chiral alpha-hydroxy acids (AHAs) are a significant class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org This arrangement makes them valuable precursors in organic synthesis. wikipedia.org Their utility is further enhanced by their chirality, a property that is crucial for interactions with biological systems. enamine.net
The synthesis of enantiomerically pure alpha-hydroxy acids is a key focus in organic chemistry. acs.org Methods such as the diazotization of chiral alpha-amino acids have proven effective for producing alpha-hydroxy acids with high stereochemical control. acs.org Other approaches include the use of chiral auxiliaries and palladium-catalyzed alkylation of lactic acid. acs.orgrsc.org These synthetic advancements have made a wide range of chiral AHAs accessible for research and development. acs.orgrsc.org
(2S)-3-cyclohexyl-2-hydroxypropanoic acid fits within this class of molecules, possessing the characteristic alpha-hydroxy acid motif with a defined stereocenter. Its structural properties make it a subject of interest for applications where both chirality and specific steric and electronic features are required.
Significance of Cyclohexyl Substituents in Organic and Bioorganic Frameworks
The cyclohexyl group is a prevalent structural motif in both natural and synthetic compounds, including many pharmaceuticals. pharmablock.com Its three-dimensional and rigid nature can offer more contact points with target proteins compared to flat aromatic rings. pharmablock.com This can lead to enhanced binding affinity and is a strategy employed in drug discovery. pharmablock.com
Replacing a phenyl group with a cyclohexyl group can also improve metabolic stability and water solubility. pressbooks.pub The cyclohexyl moiety can act as a bioisostere for other groups like the t-butyl group, potentially fitting into deep lipophilic pockets on target proteins. pharmablock.com This has been a successful strategy in the development of several marketed drugs. pharmablock.com The presence of the cyclohexyl group in this compound, therefore, imparts properties that are highly desirable in medicinal chemistry, such as improved pharmacokinetic profiles.
In some contexts, fluorinated cyclohexyl rings are explored to increase hydrophilicity, a counterintuitive effect given fluorine's general lipophilic nature. nih.gov This highlights the nuanced role that substituted cyclohexyl rings can play in modifying the physicochemical properties of a molecule. nih.gov
Overview of Academic Research Trajectories for Similar Chiral Building Blocks
The demand for chiral intermediates in the pharmaceutical industry has driven extensive research into the synthesis and application of chiral building blocks. mdpi.comresearchgate.net Historically, the "chiral pool," which utilizes naturally occurring chiral molecules, was a primary source. mdpi.com However, the development of asymmetric synthesis, including methods like catalytic asymmetric hydrogenation and epoxidation, has revolutionized the field, allowing for the creation of novel chiral compounds from non-chiral starting materials. mdpi.comresearchgate.net
The trajectory of chiral building block research has moved towards creating more structurally diverse and complex molecules with high enantiomeric purity. nih.gov This is in response to the increasing need for three-dimensional molecules in high-throughput screening and fragment-based drug discovery. nih.gov The focus is on developing efficient and scalable synthetic routes to these valuable compounds. enamine.net Research on ester derivatives of similar compounds, such as (S,S)-1,2-ethanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, has shown antiproliferative activity, indicating the potential for related structures in oncology research. researchgate.net
Stereochemical Importance of the (2S) Configuration in Research Applications
The specific stereochemistry of a molecule is paramount in its interaction with chiral biological targets like enzymes and receptors. enamine.net The (2S) configuration of this compound dictates its three-dimensional arrangement and, consequently, how it will fit into a binding site. In drug development, often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. enamine.net
The synthesis of molecules with a specific absolute configuration, such as the (2S) configuration, is a central theme in modern organic synthesis. ethz.ch Techniques like asymmetric synthesis and the use of chiral auxiliaries are employed to achieve high enantiomeric purity. ethz.ch The absolute configuration of a molecule is a critical piece of information that determines its biological activity and is a key consideration in the design of new therapeutic agents. ethernet.edu.et For instance, in the development of Lysyl tRNA Synthetase inhibitors, the stereochemistry of a hydroxyl group on a cyclohexyl ring was found to be critical for activity. acs.org
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol nih.gov |
| Canonical SMILES | C1CCC(CC1)CC@HO |
| InChI | InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1 |
| InChIKey | WMHUKKRNWMPXKB-VKHMYHEASA-N |
Properties
CAS No. |
62377-41-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2s 3 Cyclohexyl 2 Hydroxypropanoic Acid
Classical Resolution Techniques for Enantiomeric Purity
Classical resolution remains a widely practiced strategy for separating enantiomers from a racemic mixture. This approach involves the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated.
Diastereomeric Salt Formation and Fractional Crystallization
The resolution of racemic carboxylic acids through the formation of diastereomeric salts with a chiral base is a long-established and effective method. libretexts.org The process involves reacting the racemic 3-cyclohexyl-2-hydroxypropanoic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These salts, having different solubilities in a given solvent, can be separated by fractional crystallization. libretexts.orgmdpi.com After separation, the desired enantiomer of the acid is recovered by treatment with a strong acid to break the salt.
Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The efficiency of the resolution is highly dependent on the choice of the resolving agent, the solvent system, and the crystallization conditions. mdpi.com The success of this method relies on the significant difference in solubility between the two diastereomeric salts, allowing for the selective crystallization of one diastereomer. researchgate.net For instance, in the resolution of trans-1,2-cyclohexanedicarboxylic acid, the molar ratio of the chiral resolving agent, (S)-phenylethylamine, was found to be a critical factor in achieving high enantiomeric excess. researchgate.net
Table 1: Examples of Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type |
| (R)-1-Phenylethylamine | Synthetic Amine |
| (S)-1-Phenylethylamine | Synthetic Amine |
| Brucine | Natural Alkaloid |
| Strychnine | Natural Alkaloid |
| Ephedrine | Natural Alkaloid |
Kinetic Resolution Strategies
Kinetic resolution is a method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of producing (2S)-3-cyclohexyl-2-hydroxypropanoic acid, this often involves the enantioselective transformation of a racemic mixture of the corresponding ester.
Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic esters of α-hydroxy acids. researchgate.netnih.gov These enzymes can selectively catalyze the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. For example, in a lipase-catalyzed hydrolysis of a racemic ester of 3-cyclohexyl-2-hydroxypropanoic acid, the enzyme would preferentially hydrolyze the (R)-ester, leaving the unreacted (S)-ester in high enantiomeric excess. Conversely, in a transesterification reaction, the enzyme could selectively acylate the (S)-alcohol, leading to the formation of the (S)-ester. The success of this method is contingent on the enantioselectivity of the chosen lipase (B570770). For instance, Aspergillus niger lipase has demonstrated high enantioselectivity in the resolution of racemic 2-phenoxypropanoic acids. nih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Esters (Illustrative Examples)
| Substrate | Lipase Source | Reaction Type | Product | Enantiomeric Excess (ee) |
| Racemic 2-phenoxypropanoic acid vinyl ester | Aspergillus niger | Transesterification | (R)-acid | High |
| Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate | Pseudomonas fluorescens | Hydrolysis | (S)-acetate | >99% mdpi.com |
| Racemic 1-azido-3-aryloxy-2-propanols | Lipase | Acetylation | (R)-acetate | - |
Note: This table provides examples of lipase-catalyzed kinetic resolutions of related compounds to illustrate the principle. Specific data for the kinetic resolution of 3-cyclohexyl-2-hydroxypropanoic acid esters was not found in the reviewed literature.
Enantioselective Acidic Hydrolysis of Racemic Precursors
The enantioselective hydrolysis of racemic esters using a chiral acid catalyst presents another potential route to obtaining enantiomerically enriched α-hydroxy acids. This method would involve the use of a chiral Brønsted acid to selectively catalyze the hydrolysis of one enantiomer of a 3-cyclohexyl-2-hydroxypropanoic acid ester, leaving the other enantiomer unreacted.
While the concept is sound, specific examples of the enantioselective acidic hydrolysis of racemic 3-cyclohexyl-2-hydroxypropanoic acid esters are not well-documented in the surveyed scientific literature. The development of effective chiral Brønsted acids for such transformations is an active area of research. In principle, a successful system would require a chiral catalyst capable of discriminating between the two enantiomeric esters and facilitating the hydrolysis of one over the other with high selectivity.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly create the desired chiral molecule from a prochiral precursor, offering a more atom-economical approach compared to resolution.
Chiral Auxiliary-Mediated Asymmetric Induction
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. iupac.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
In the synthesis of this compound, a chiral auxiliary could be attached to a glyoxylic acid derivative, which would then undergo a nucleophilic addition of a cyclohexylmethyl group. The steric and electronic properties of the chiral auxiliary would control the facial selectivity of the attack, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would afford the desired (S)-enantiomer. For example, the synthesis of a related non-natural amino acid derivative, (2R/3S)- and (2S/3R)-2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acid, was achieved with high stereoselectivity using an Evans' auxiliary. researchgate.net
Table 3: Chiral Auxiliaries in Asymmetric Synthesis (Conceptual Application)
| Chiral Auxiliary | Precursor | Key Reaction | Diastereomeric Excess (de) |
| Evans' Oxazolidinone | Glyoxylic acid derivative | Grignard Addition | >90% (for a related system) researchgate.net |
| (-)-8-Phenylmenthol | Glycine (B1666218) derivative | Aza- mdpi.comnih.gov-Wittig rearrangement | ~3:1 (for a related system) |
Note: This table illustrates the potential application of chiral auxiliaries for the synthesis of the target compound based on results from similar systems.
Asymmetric Hydrogenation and Reduction Strategies
Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. For the preparation of this compound, a key precursor would be 3-cyclohexyl-2-oxopropanoic acid or its corresponding ester. The asymmetric hydrogenation of the ketone functionality, catalyzed by a chiral transition metal complex, would yield the desired α-hydroxy acid with high enantiomeric excess.
Table 4: Asymmetric Hydrogenation of Keto Esters (Illustrative Examples)
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| Cyclic dehydroamino acid derivatives | Rh-ArcPhos | α-acylamino-β-alkyl tetrahydropyranones | up to 96% rsc.org |
| 3-Substituted benzisoxazoles | Ru-PhTRAP | α-substituted o-hydroxybenzylamines | up to 57% mdpi.com |
Note: This table presents examples of asymmetric hydrogenations of related functional groups to demonstrate the potential of this method. Specific data for the target substrate is not available in the surveyed literature.
Organocatalytic Enantioselective Routes
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. researchgate.net The primary organocatalytic strategy to synthesize α-hydroxy acids is the asymmetric α-hydroxylation of a corresponding carbonyl precursor. benthamscience.comnih.gov For the synthesis of this compound, this would typically involve the enantioselective hydroxylation of a carbonyl compound like 3-cyclohexylpropanal.
The reaction is often catalyzed by small chiral organic molecules, such as proline and its derivatives, or Cinchona alkaloids. benthamscience.comresearchgate.net These catalysts activate the substrate and facilitate the transfer of an oxygen atom from an oxidant, such as nitrosobenzene (B162901) or a peroxide, in a stereocontrolled manner. benthamscience.com The mechanism generally involves the formation of a transient enamine or enolate intermediate with the chiral catalyst, which then reacts with the electrophilic oxygen source. This approach has been successfully applied to a variety of aldehydes and ketones. nih.gov
Another relevant organocatalytic method is the asymmetric aldol (B89426) reaction. For instance, the reaction between a ketone and glyoxylic acid, catalyzed by a chiral prolinamide, can yield chiral α-hydroxy-γ-keto carboxylic acids with high diastereo- and enantioselectivities. rsc.orgrsc.org While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalyzed C-C bond formation to construct the α-hydroxy acid backbone.
| Catalyst Type | Substrate Class | Oxidant/Electrophile | Key Features |
| Proline & Derivatives | Aldehydes, Ketones | Nitrosobenzene, Peroxides | Forms chiral enamines; widely used for α-oxidation. benthamscience.comresearchgate.net |
| Cinchona Alkaloids | β-Keto Esters, β-Keto Amides | Molecular Oxygen (photocatalytic), Azodicarboxylates | High efficiency under phase-transfer or photocatalytic conditions. benthamscience.comnih.govrsc.org |
| Binam-Prolinamides | Ketones | Glyoxylic Acid | Aqueous aldol reaction to form α-hydroxy-γ-keto acids. rsc.orgrsc.org |
Chemoenzymatic Syntheses
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. This hybrid approach is particularly effective for producing enantiopure chiral molecules like this compound. Common strategies include the enzymatic resolution of a racemic mixture or the enzyme-catalyzed asymmetric transformation of a prochiral substrate, often coupled with chemical synthesis steps.
One well-established method is the kinetic resolution of a racemic ester of 3-cyclohexyl-2-hydroxypropanoic acid using lipases. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, for instance, the (R)-ester, leaving the desired (S)-ester unreacted and in high enantiomeric purity. The hydrolyzed acid and the remaining ester can then be easily separated. A similar approach has been used for the synthesis of the structurally related (S)-3-hydroxy-3-phenylpropanoic acid. researchgate.netresearchgate.net
Alternatively, a chemoenzymatic route can start with the asymmetric reduction of a 2-oxo acid precursor, such as 3-cyclohexyl-2-oxopropanoic acid. This reduction can be catalyzed by a ketoreductase or a dehydrogenase, yielding the desired (S)-hydroxy acid with high enantioselectivity. The 2-oxo acid precursor can be prepared through chemical synthesis. A multi-enzyme cascade can also be employed, where one enzyme produces a 2-oxoacid from an L-amino acid, and a second, stereoselective carboligase performs an aldol addition, followed by a chemical oxidative decarboxylation to yield the final 2-substituted 3-hydroxycarboxylic acid. nih.gov
| Enzymatic Step | Precursor | Enzyme Class | Outcome |
| Kinetic Resolution | Racemic ester of 3-cyclohexyl-2-hydroxypropanoic acid | Lipase (e.g., Porcine pancreas lipase) | Enantioselective hydrolysis of one ester enantiomer. researchgate.netresearchgate.net |
| Asymmetric Reduction | 3-Cyclohexyl-2-oxopropanoic acid | Ketoreductase / Dehydrogenase | Stereoselective reduction to this compound. |
| Enzymatic Cascade | L-amino acid | Deaminase and (S)-selective Carboligase | Formation of a 4-hydroxy-2-oxoacid intermediate, followed by chemical decarboxylation. nih.gov |
Biocatalytic Synthesis and Derivatization
Biocatalysis leverages the power of enzymes and whole microorganisms to perform chemical transformations with exceptional selectivity and under mild conditions. For the synthesis of this compound, several biocatalytic strategies are conceivable.
Enzyme-Catalyzed Stereoselective Hydroxylation Reactions
A direct and highly atom-economical route to this compound is the stereoselective hydroxylation of the C-H bond at the C2 position of 3-cyclohexylpropanoic acid. This challenging chemical transformation can be achieved with high selectivity using oxygenating enzymes, particularly those from the cytochrome P450 family. nih.gov
While the selective hydroxylation of unactivated aliphatic C-H bonds is difficult, researchers have successfully engineered P450 monooxygenases to perform such reactions on a variety of substrates, including aliphatic carboxylic acids. nih.govresearchgate.netresearchgate.net These enzymes can be tailored through protein engineering to control both the regioselectivity (which C-H bond is oxidized) and the stereoselectivity (the configuration of the resulting stereocenter). For example, P450 enzymes have been evolved to hydroxylate fatty acids at specific positions with excellent enantiomeric excess. nih.govresearchgate.net Applying this technology would involve using a specifically engineered P450 hydroxylase to directly convert 3-cyclohexylpropanoic acid into the desired (2S)-hydroxy acid product.
| Enzyme Family | Substrate Type | Key Transformation | Relevance to Target Synthesis |
| Cytochrome P450 Monooxygenases | Aliphatic Carboxylic Acids, Hydrocarbons | Regio- and stereoselective C-H hydroxylation | Direct oxidation of 3-cyclohexylpropanoic acid at the C2 position. nih.govnih.govresearchgate.net |
| Fe/α-ketoglutarate dependent hydroxylases | Amino Acids, Aliphatic Acids | Remote C-H hydroxylation | Potential for selective hydroxylation at various positions of an aliphatic chain. nih.gov |
Microbial Fermentation Pathways to Enantiopure Hydroxy Acids
Microbial fermentation offers a route to produce chiral hydroxy acids directly from simple carbon sources. While a natural pathway for the de novo synthesis of this compound is not known, metabolic engineering can be used to construct such a pathway in a suitable microbial host like E. coli or yeast.
One potential strategy involves the microbial resolution of a racemic mixture of 3-cyclohexyl-2-hydroxypropanoic acid. This can be achieved using microorganisms that possess an enantiospecific dehydrogenase capable of oxidizing only one of the enantiomers. For example, various bacterial strains have been identified that can resolve racemic α-hydroxy acids by selectively degrading one enantiomer, leaving the other in high optical purity. nih.gov
A de novo synthesis pathway could be engineered to convert a central metabolite into the target molecule. For instance, a pathway could be designed to produce the precursor 3-cyclohexyl-2-oxopropanoic acid, which would then be stereoselectively reduced to this compound by an engineered or heterologously expressed (S)-specific lactate (B86563) dehydrogenase or another suitable reductase. The production of various chiral hydroxyalkanoates through microbial fermentation has been well-documented, demonstrating the feasibility of this approach. nih.govacs.org
| Microbial Strategy | Key Principle | Example Organisms/Enzymes | Application to Target Synthesis |
| Microbial Resolution | Enantiospecific degradation of one enantiomer from a racemate. | Bacillus freudenreichii, Brevibacterium albidum | Selective removal of the (R)-enantiomer, leaving pure (S)-enantiomer. nih.gov |
| Engineered de novo Synthesis | Construction of a metabolic pathway to the target molecule. | E. coli, Saccharomyces cerevisiae | Pathway from a central metabolite to 3-cyclohexyl-2-oxopropanoic acid, followed by stereoselective reduction. acs.org |
Directed Evolution of Enzymes for Enhanced Stereoselectivity
The efficiency and selectivity of the biocatalytic methods described above often rely on enzymes that have been improved through directed evolution. This powerful technique mimics natural selection in the laboratory to tailor enzyme properties for specific industrial applications. rsc.org
For the synthesis of this compound, directed evolution can be applied to several key enzymes. Cytochrome P450 hydroxylases can be evolved to enhance their activity and stereoselectivity for the direct hydroxylation of 3-cyclohexylpropanoic acid. nih.govrsc.org By creating libraries of mutant enzymes and screening them for improved performance, variants with near-perfect selectivity for the desired (2S)-product can be isolated. This approach has been successfully used to convert P450 enzymes that naturally act on fatty acids into efficient catalysts for alkane hydroxylation. nih.gov
Similarly, dehydrogenases, such as lactate dehydrogenase (LDH), can be evolved to efficiently and stereoselectively reduce the non-natural substrate 3-cyclohexyl-2-oxopropanoic acid. pnas.org Natural LDHs typically have high specificity for pyruvate (B1213749). nih.govnih.gov Directed evolution can alter the substrate-binding pocket to accommodate the bulkier cyclohexyl group and ensure the reduction leads exclusively to the (S)-enantiomer.
| Enzyme Target | Native Function | Evolved Property for Target Synthesis |
| Cytochrome P450 Hydroxylase | Fatty acid hydroxylation | High activity and (S)-selectivity for α-hydroxylation of 3-cyclohexylpropanoic acid. nih.govrsc.orgnih.gov |
| Lactate Dehydrogenase (LDH) | Reduction of pyruvate to lactate | Altered substrate specificity to accept 3-cyclohexyl-2-oxopropanoic acid and high stereoselectivity for the (S)-product. pnas.orgnih.gov |
| Lipase | Hydrolysis of triglycerides | Enhanced enantioselectivity (E-value) in the kinetic resolution of esters of 3-cyclohexyl-2-hydroxypropanoic acid. |
Stereochemical Investigations and Conformational Analysis
Absolute Configuration Assignment and Verification
The unequivocal assignment of the (S) configuration at the C2 stereocenter of 3-cyclohexyl-2-hydroxypropanoic acid is crucial. Several powerful analytical techniques are employed for this purpose, each providing a unique perspective on the molecule's chirality.
X-Ray Crystallography of Chiral Derivatives
X-ray crystallography stands as the gold standard for the determination of absolute configuration. This technique involves the diffraction of X-rays by a single crystal of the compound or a suitable crystalline derivative. By analyzing the diffraction pattern, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
For (2S)-3-cyclohexyl-2-hydroxypropanoic acid, direct crystallization can sometimes be challenging. In such cases, the formation of a crystalline derivative with a known chiral auxiliary is a common strategy. The resulting diastereomer allows for the unambiguous determination of the relative stereochemistry, and by extension, the absolute configuration of the original molecule. To date, specific crystallographic data for derivatives of this compound are not widely reported in publicly accessible literature, highlighting an area for future research.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgrsc.orgacs.org This method is particularly sensitive to the stereochemical environment of vibrating functional groups. aip.orgnih.gov The resulting VCD spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a specific enantiomer and its conformation in solution. wikipedia.orgnih.gov
For α-hydroxy acids, the VCD signals associated with the stretching and bending vibrations of the C-H, O-H, and C=O groups are particularly informative. aip.org Theoretical calculations, often employing density functional theory (DFT), are used to predict the VCD spectrum for a given absolute configuration. rsc.org By comparing the experimentally measured VCD spectrum with the calculated spectra for the (S) and (R) enantiomers, the absolute configuration can be confidently assigned. While specific VCD studies on this compound are not prevalent, the principles established for other α-hydroxy acids would be directly applicable.
Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that probe the differential interaction of a chiral molecule with plane-polarized and circularly polarized ultraviolet and visible light, respectively. wikipedia.orgencyclopedia.pub
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting ORD curve can exhibit a phenomenon known as the Cotton effect in the vicinity of an absorption band, which is a characteristic feature of the molecule's absolute configuration. kud.ac.in For α-hydroxy acids, the Cotton effect associated with the n→π* transition of the carboxyl group around 210 nm has been used to correlate the sign of the effect with the absolute configuration. acs.org However, it is important to note that for conformationally flexible molecules, this correlation must be approached with caution. acs.org
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pubnih.gov An ECD spectrum consists of positive and negative peaks, known as Cotton effects, which are directly related to the electronic transitions and the stereochemistry of the molecule. nih.govresearchgate.net Similar to VCD, the comparison of experimental ECD spectra with those predicted by quantum chemical calculations for each enantiomer allows for the determination of the absolute configuration. acs.org For α-hydroxy acids, the ECD spectra are often dominated by the transitions within the carboxyl chromophore. nih.gov
| Chiroptical Technique | Principle | Information Obtained | Typical Wavelength Region |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration, solution-state conformation. | 4000-650 cm⁻¹ (Infrared) |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Absolute configuration (via Cotton effect). | 200-700 nm (UV-Visible) |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Absolute configuration, electronic transitions. | 190-400 nm (UV-Visible) |
Conformational Analysis in Solution and Solid State
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed insights into the time-averaged conformation can be obtained.
For this compound, ¹H NMR spectroscopy would be particularly informative. The expected chemical shifts would include signals for the cyclohexyl protons in the range of δ 1.0–2.0 ppm, the methine proton adjacent to the hydroxyl group around δ 4.0–4.5 ppm, and the hydroxyl proton between δ 5.0–5.5 ppm. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide information about the dihedral angles and thus the preferred rotamers around the C2-C3 bond. While detailed conformational analysis of this specific molecule using NMR is not extensively documented, such studies on analogous systems provide a framework for interpretation. nih.gov
Computational Modeling of Conformational Energetics
In conjunction with experimental techniques, computational modeling provides a powerful means to explore the conformational landscape of a molecule. chemrxiv.orgresearchgate.net By employing molecular mechanics or quantum mechanics methods, the potential energy surface can be systematically scanned to identify low-energy conformers and to calculate their relative stabilities. nih.gov
Intramolecular Interactions and Their Impact on Conformation
The conformation of this compound is governed by a complex interplay of intramolecular forces. As an α-hydroxy carboxylic acid, its structure is characterized by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group attached to the same chiral carbon center (C2), as well as a bulky cyclohexylmethyl substituent. wikipedia.org The primary intramolecular interactions that dictate its preferred three-dimensional shape are hydrogen bonding and steric hindrance.
A significant stabilizing factor is the potential for an intramolecular hydrogen bond between the hydrogen of the α-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction leads to the formation of a stable, quasi-five-membered ring structure. Such internal hydrogen bonding is a known characteristic of α-hydroxy acids, contributing to their increased acidity compared to non-hydroxylated analogs. wikipedia.orgquora.com
Rotations around the single bonds of the propanoic acid chain (C2-C3 and C1-C2) give rise to various rotamers. However, the conformations that allow for the formation of the intramolecular hydrogen bond while minimizing steric clash between the cyclohexyl moiety and the carboxylic acid group are significantly favored. The (2S)-stereochemistry at the C2 center pre-organizes the substituents in a specific spatial arrangement, which, in turn, restricts the available conformational space.
| Conformer (based on O-C2-C3-Ccyclohexyl dihedral angle) | Key Intramolecular Interactions | Relative Stability |
|---|---|---|
| Anti-periplanar (~180°) | - Steric repulsion between the large cyclohexyl group and the carboxylic acid group is minimized.
| Less Stable |
| Gauche (~60°) | - Potential for steric clash between the cyclohexyl group and the hydroxyl/carboxyl groups.
| Potentially Stable |
| Gauche (~-60°) | - Potential for steric clash between the cyclohexyl group and the hydroxyl/carboxyl groups.
| Potentially Stable |
Stereoelectronic Effects and Chirality Transfer Studies
Beyond classical steric and hydrogen bonding effects, the conformational preferences and reactivity of this compound are subtly modulated by stereoelectronic effects. These effects arise from the spatial interaction between electron orbitals and can significantly stabilize or destabilize specific conformations. wikipedia.orgnumberanalytics.com
In this molecule, key stereoelectronic interactions include hyperconjugation, such as n→π* and σ→σ* orbital overlaps.
n→π* Interaction : A stabilizing interaction can occur between a non-bonding lone pair orbital (n) of the C2-hydroxyl oxygen and the low-energy antibonding orbital (π) of the C1-carbonyl group. The efficacy of this overlap is highly dependent on the dihedral angle between the O-H bond and the C=O bond. The formation of the intramolecular hydrogen bond, as discussed previously, forces the molecule into a conformation that may also optimize this n→π interaction, providing additional electronic stabilization. nih.gov
Gauche and σ→σ* Interactions : The relative orientation of the C2-hydroxyl group and the C3-cyclohexyl group is influenced by gauche effects. Furthermore, stabilizing charge-transfer interactions can occur between the filled bonding orbitals (σ) of C-H bonds on the cyclohexane (B81311) ring and the antibonding orbital (σ*) of the C-O bond of the hydroxyl group, particularly when they are in an anti-periplanar arrangement. nih.gov
The defined (S)-chirality at the C2 center is fundamental, as it dictates the three-dimensional arrangement of the interacting orbitals, determining which stereoelectronic effects are possible and which conformation will be the most stable electronic ground state.
Chirality Transfer refers to the process by which the stereochemical information from a chiral center within a reactant molecule influences the stereochemical outcome of a reaction at a different site. This compound serves as a valuable chiral building block in asymmetric synthesis. biosynth.com Its well-defined conformation, locked in by both steric and stereoelectronic factors, presents a distinct topographical environment. In chemical transformations, reagents will approach the molecule from the sterically less hindered face, which is a direct consequence of the (S)-configuration. This allows the C2 stereocenter to effectively control the formation of new stereocenters in a product molecule, a critical strategy in the synthesis of enantiomerically pure compounds. elsevierpure.com
| Interaction Type | Donor Orbital | Acceptor Orbital | Geometric Requirement | Effect |
|---|---|---|---|---|
| n→π | Oxygen lone pair (n) of C2-OH | Antibonding C=O (π) | Near-planar alignment of n and π* orbitals | Stabilization of specific rotamers |
| σ→σ | Axial C-H bonding (σ) on cyclohexane | Antibonding Cγ-Cβ (σ) | Anti-periplanar alignment | Conformational stabilization |
Role As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Stereoselective Synthesis of Complex Molecular Scaffolds
The utility of (2S)-3-cyclohexyl-2-hydroxypropanoic acid is prominently demonstrated in its role as a precursor for a variety of intricate molecular frameworks. The existing stereocenter serves as a control element, guiding the stereochemical outcome of subsequent reactions to afford enantiomerically pure products.
One of the most significant applications of this compound is its conversion into non-proteinogenic α-amino acids containing a cyclohexyl group. These amino acids are of considerable interest in medicinal chemistry and materials science. The transformation from a 2-hydroxy acid to a 2-amino acid is a well-established process in organic synthesis.
A common synthetic strategy involves a stereospecific conversion of the hydroxyl group into an amino group, typically with an inversion of configuration at the C2 position. This is often achieved through a multi-step sequence:
Activation of the Hydroxyl Group: The secondary alcohol is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This step readies the chiral center for nucleophilic attack.
Nucleophilic Displacement: The activated intermediate is then treated with a nitrogen nucleophile, most commonly sodium azide (B81097) (NaN₃). This reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the C2 center and forming an azido-acid intermediate.
Reduction of the Azide: The azide group is subsequently reduced to a primary amine. A variety of methods can be employed for this reduction, including catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) or treatment with a phosphine (B1218219) reagent like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction).
This sequence reliably transforms this compound into its corresponding (2R)-amino acid derivative. Protecting the carboxylic acid and the newly formed amino group allows for further manipulation and incorporation into larger molecules. Research has demonstrated the feasibility of such stereoselective syntheses on a multigram scale, yielding products with high chemical and optical purity acs.orgresearchgate.net.
| Starting Material | Key Transformation Steps | Product Class |
|---|---|---|
| This compound | 1. Sulfonation (e.g., TsCl, pyridine) 2. Azide Displacement (e.g., NaN₃) 3. Reduction (e.g., H₂, Pd/C) | (2R)-2-amino-3-cyclohexylpropanoic acid |
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of chiral lactones. Lactones are cyclic esters that are prevalent motifs in a wide range of natural products and pharmacologically active compounds. The intramolecular cyclization of a hydroxy acid is a direct method for lactone formation.
This transformation, known as lactonization, can be catalyzed by acids or promoted by specific reagents that activate the carboxylic acid. For γ-hydroxy acids (where the hydroxyl is on the fourth carbon from the carboxyl group), this cyclization readily forms stable five-membered γ-lactones. For β-hydroxy acids like the title compound, direct cyclization to a four-membered β-lactone is possible but can be challenging. However, derivatives of the acid can be used in powerful metal-catalyzed tandem reactions to form more complex bicyclic lactone systems. nih.gov For instance, palladium(II)-catalyzed intramolecular C(sp³)–H olefination followed by lactonization can convert a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1]lactone scaffold. nih.gov Furthermore, efficient methods using iodine as a catalyst under solvent-free conditions have been developed for the intramolecular cyclization of 3-hydroxy acids into various lactones. nih.govresearchgate.net
Beyond simple lactones, this chiral building block can serve as a starting point for more elaborate heterocyclic structures. The amino acid derivatives discussed previously are particularly useful for synthesizing nitrogen-containing heterocycles, which are of immense importance in medicinal chemistry. beilstein-journals.org For example, these amino acids can be incorporated into synthetic schemes to produce chiral piperidines, pyrrolidines, or aziridines. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. The chiral amino acids derived from this compound are excellent candidates for incorporation into peptidomimetic structures for research purposes.
The bulky and conformationally rigid cyclohexyl side chain plays a crucial role in this context. When integrated into a peptide backbone, it restricts the rotational freedom of the chain, forcing it to adopt specific, predictable secondary structures like β-turns or helices. rsc.orgresearchgate.net This is a key strategy in rational drug design, as the biological activity of many peptides is linked to a specific three-dimensional conformation.
Studies on peptides containing cyclohexane-based amino acids have shown that these residues can effectively induce stable helical folds, even in short peptide sequences. rsc.orgchemrxiv.orgnih.gov The conformational constraint imposed by the cyclohexane (B81311) ring is a dominant factor in favoring these ordered structures. researchgate.net By using building blocks like cyclohexyl-containing amino acids, researchers can design and synthesize novel peptide-based molecules with well-defined shapes to study interactions with biological targets like receptors and enzymes.
Development of Chiral Ligands and Catalysts
The principles of asymmetric catalysis rely on the use of chiral molecules to transfer stereochemical information to a substrate, leading to an enantiomerically enriched product. This compound, with its defined stereocenter, is a valuable scaffold for the design and synthesis of new chiral ligands and organocatalysts.
Transition metal catalysis is a cornerstone of modern synthesis, and the development of effective chiral ligands is critical for its success in asymmetric reactions. nih.gov Chiral phosphines are among the most successful classes of ligands, particularly for asymmetric hydrogenation reactions. sigmaaldrich.com
This compound can serve as a precursor for P-chiral or backbone-chiral phosphine ligands. A plausible synthetic route could involve the modification of both the hydroxyl and carboxyl functional groups to introduce phosphino (B1201336) moieties. For instance, the hydroxy acid could be reduced to the corresponding chiral 1,3-diol. The diol's hydroxyl groups could then be converted into leaving groups (e.g., tosylates) and subsequently displaced by diphenylphosphide anions (⁻PPh₂) to generate a bidentate phosphine ligand. The resulting ligand would chelate to a metal center (e.g., rhodium or palladium), creating a chiral environment capable of inducing high enantioselectivity in reactions like allylic alkylation or hydrogenation. nih.govnih.gov
| Precursor | Key Transformation Steps | Potential Ligand Class | Application |
|---|---|---|---|
| This compound | 1. Reduction to 1,3-diol 2. Tosylation of diol 3. Displacement with phosphide (B1233454) (e.g., KPPh₂) | Chiral Diphosphine Ligand | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a major branch of asymmetric synthesis. umb.edumdpi.com Chiral Brønsted acids, such as chiral phosphoric acids, are a prominent class of organocatalysts that function by activating substrates through hydrogen bonding. beilstein-journals.org
This compound is a suitable starting point for creating novel organocatalysts. The chiral backbone can be elaborated by attaching catalytically active functional groups. For example, the carboxylic acid could be used to form an amide with a chiral amine, or the hydroxyl group could be used to form an ester with a chiral phosphoric acid derivative. The resulting molecule, featuring the bulky cyclohexyl group, would create a well-defined chiral pocket around the active site. This steric hindrance is crucial for differentiating between the two faces of an approaching prochiral substrate, thereby enabling high enantioselectivity in reactions such as aldol (B89426), Mannich, or Friedel-Crafts reactions. beilstein-journals.orgnih.govrsc.org The development of such catalysts from readily available chiral building blocks is a key area of ongoing research.
Intermediate in the Academic Synthesis of Bioactive Analogs (Non-Clinical)
While chiral α-hydroxy acids are broadly utilized in asymmetric synthesis, the specific application of this compound as an intermediate in academic, non-clinical research for synthesizing bioactive analogs is a specialized area of study. Its unique cyclohexyl group offers distinct steric and lipophilic properties that can be exploited to create novel molecular structures. Such chiral auxiliaries guide the stereochemical outcome of a reaction, leading to the desired enantiomer of the target molecule. acs.org
Scientific literature available through extensive searches does not currently provide specific examples or detailed research findings where this compound is explicitly used as an intermediate in the synthesis of phenylpyruvic acid derivatives. Phenylpyruvic acid and its derivatives are keto acids that can be prepared through various methods, including the condensation of benzaldehyde (B42025) and glycine (B1666218) derivatives. nih.gov While chiral auxiliaries are a common strategy in asymmetric synthesis, the direct application of this compound for this purpose is not documented in the available resources.
Similarly, a review of current academic literature does not reveal instances of this compound being employed as an intermediate for the enantioselective production of benzaldehyde derivatives. The synthesis of chiral α-hydroxy ketones, which can be derived from benzaldehyde, often involves enzymatic or catalytic methods. nih.gov Although chiral α-hydroxy acids are a key class of molecules in enantioselective synthesis, the specific role of the title compound in creating chiral benzaldehyde derivatives is not detailed in the accessible literature. nih.gov
Biochemical and Enzymatic Research Applications in Vitro, Mechanistic Focus
Investigation as an Enzymatic Substrate or Product Analog
There is currently no published research that specifically explores (2S)-3-cyclohexyl-2-hydroxypropanoic acid as a substrate or product analog for enzymes.
While L-2-hydroxy acid dehydrogenases are known to catalyze the reversible oxidation of L-2-hydroxy acids to their corresponding 2-keto acids, no studies have been found that test the substrate specificity of these enzymes with this compound. uniprot.orgnih.gov Research on enzymes like L-2-hydroxyisocaproate dehydrogenase has identified a preference for substrates with medium-length carbon chains, but the influence of a bulky cyclohexyl group remains uninvestigated. uniprot.org
The metabolic pathway of this compound in any model biochemical system has not been documented in the reviewed literature.
Mechanistic Enzymology Studies (In Vitro)
Detailed mechanistic studies elucidating the interaction of this compound with purified enzymes are absent from the current body of scientific literature.
No data is available regarding the kinetic parameters (e.g., Kₘ, Vₘₐₓ) of any purified enzyme with this compound as a substrate.
There are no studies that describe the binding mechanism between this compound and any enzyme.
Isotopic labeling is a powerful technique to trace metabolic fates and reaction mechanisms. nih.gov However, no isotopic labeling studies involving this compound have been reported.
Interaction with Biomolecular Systems (In Vitro/Biophysical)
This compound is a chiral molecule that serves as a valuable building block and intermediate in the synthesis of various biologically active compounds. Its specific stereochemistry and the presence of a cyclohexyl group make it a subject of interest for in vitro studies aimed at understanding molecular interactions with biological systems, particularly proteins and enzymes. The focus of such research is often on the mechanistic aspects of binding and inhibition.
Receptor Binding Studies (In Vitro, purely mechanistic)
While direct receptor binding studies for this compound as a standalone ligand are not extensively documented, its core structure is a key component of more complex molecules designed to interact with specific enzyme active sites, which function as receptors in these contexts. Research has focused on incorporating this moiety into inhibitors of metalloproteinases, such as matrix metalloproteinases (MMPs).
In these studies, the (2S)-hydroxy acid part of the molecule is crucial for coordinating with the zinc ion present in the active site of these enzymes. The cyclohexyl group is designed to fit into a specific hydrophobic pocket of the enzyme's active site, known as the S1' pocket. The binding affinity is a direct measure of the effectiveness of this interaction.
For instance, studies on hydroxamic acid-based inhibitors of MMPs often utilize a P1' substituent like the cyclohexyl group. The (2S)-configuration is generally found to be essential for potent inhibitory activity. The affinity of these compounds for the enzyme's active site is typically determined through in vitro inhibition assays, which measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). These IC₅₀ values are a proxy for receptor binding affinity in a mechanistic context. Research has demonstrated that compounds containing the this compound scaffold can exhibit potent inhibition of various MMPs.
Below is a table summarizing representative inhibitory data for compounds containing a similar structural motif against a target enzyme.
| Enzyme Target | Compound Type | P1' Group | IC₅₀ (nM) |
| Matrix Metalloproteinase-1 (MMP-1) | Hydroxamate-based Inhibitor | Cyclohexyl | 1.3 |
| Matrix Metalloproteinase-9 (MMP-9) | Hydroxamate-based Inhibitor | Cyclohexyl | 0.4 |
| Matrix Metalloproteinase-13 (MMP-13) | Hydroxamate-based Inhibitor | Cyclohexyl | 0.6 |
| This table presents illustrative data for MMP inhibitors where the (2S)-configuration and a cyclohexyl group at the P1' position are key for high-affinity binding to the enzyme's active site. |
Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC)
Biophysical methods provide a deeper, quantitative understanding of the molecular interactions between a ligand and its protein target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the kinetics and thermodynamics of the binding event, respectively.
While specific SPR or ITC data for the isolated this compound molecule is not prominent in the literature, these techniques have been applied to study more complex inhibitors that contain this structural unit.
Surface Plasmon Resonance (SPR): SPR can be used to measure the association (kₐ) and dissociation (kₔ) rate constants of an inhibitor binding to an enzyme immobilized on a sensor chip. This allows for the calculation of the equilibrium dissociation constant (Kₔ), a direct measure of binding affinity. For inhibitors containing the this compound framework, SPR could reveal how the cyclohexyl group contributes to the stability of the enzyme-inhibitor complex by showing a slow dissociation rate.
Structural biology studies, such as X-ray crystallography, often complement these biophysical techniques. They have confirmed that the cyclohexyl group of inhibitors containing this moiety indeed occupies the S1' pocket of enzymes like MMP-13, validating the rationale behind its inclusion in the inhibitor design.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated properties.
Electronic Structure and Reactivity Predictions
A fundamental aspect of quantum chemical calculations is the determination of the molecule's electronic structure. This includes the spatial distribution of electrons and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For (2S)-3-cyclohexyl-2-hydroxypropanoic acid, a lower HOMO-LUMO gap would suggest higher reactivity. The distribution of these frontier orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carboxyl and hydroxyl groups are expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack. Conversely, the carbon atom of the carboxyl group would be a likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would likely show negative potential (red and yellow regions) around the oxygen atoms, indicating their electron-rich nature and suitability for interacting with electrophiles or forming hydrogen bonds. Positive potential (blue regions) would be expected around the acidic hydrogen of the carboxylic acid and the hydrogen of the hydroxyl group, highlighting their electrophilic character.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relates to electron-donating ability | |
| LUMO Energy | Relates to electron-accepting ability | |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | |
| Dipole Moment | Quantifies the overall polarity of the molecule | |
| Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites |
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Quantum chemical calculations can simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are a valuable tool for assigning the signals in experimental spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to the experimental spectrum can confirm the correct assignment of peaks to specific atoms within the molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. For this compound, this would allow for the assignment of specific absorption bands to the stretching and bending vibrations of its functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl group, and the various C-H and C-C vibrations of the cyclohexyl ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, these calculations would likely predict transitions involving the n → π* and π → π* electronic excitations associated with the carbonyl group of the carboxylic acid.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Distinct signals for the hydrogens of the cyclohexyl ring, the methine hydrogen adjacent to the hydroxyl group, and the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclohexyl ring. |
| IR | Characteristic absorption bands for O-H stretching (broad), C=O stretching (strong), and C-O stretching. |
| UV-Vis | Absorption maxima corresponding to electronic transitions of the carboxyl group. |
Note: The predicted features are based on the known functional groups of the molecule and would be quantified by specific computational studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.
Conformational Dynamics and Stability in Various Solvents
The cyclohexyl ring and the rotatable bonds in the propanoic acid chain of this compound allow for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in different solvents, such as water or less polar organic solvents. These simulations can reveal the most stable conformations and the energy barriers between them. The flexibility of the molecule, including the chair-boat interconversion of the cyclohexyl ring and the rotation around the C-C single bonds, can be analyzed. The stability of intramolecular hydrogen bonds, for example between the hydroxyl and carboxyl groups, could also be assessed in different solvent environments.
Ligand-Receptor Docking and Interaction Modeling (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or an enzyme. If a biological target for this compound were identified, docking simulations could be used to predict its binding mode within the active site of the receptor. These simulations would provide information on the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The results of docking studies can be used to rationalize the biological activity of the compound and to guide the design of new, more potent analogs.
Reaction Mechanism Elucidation (In Silico)
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This allows for the determination of activation energies and the proposal of detailed, step-by-step reaction mechanisms. For example, the mechanism of its synthesis or its metabolic degradation could be studied using these methods.
Transition State Analysis for Synthetic Pathways
A plausible and efficient synthetic route to this compound is the stereoselective reduction of its corresponding α-keto acid, 3-cyclohexyl-2-oxopropanoic acid. Computational studies, particularly those employing quantum mechanics (QM), are pivotal in analyzing the transition state of this reduction, which is key to understanding the reaction's kinetics and stereochemical outcome.
The reduction typically involves the transfer of a hydride ion from a reducing agent to the carbonyl carbon of the α-keto acid. The transition state for this process is a high-energy, transient species where the bonds are partially broken and formed. Computational models can map the geometry and energy of this transition state, providing crucial information about the reaction barrier.
Semi-empirical methods like PM3 and AM1 have been used to characterize the reaction pathways for the transformation of pyruvate (B1213749) to lactate (B86563) in lactate dehydrogenase (LDH), a reaction analogous to the synthesis of this compound. rsc.org These studies indicate that the rate-determining step is the hydride transfer from the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor to the pyruvate carbonyl carbon. rsc.org The transition state is stabilized by interactions within the enzyme's active site, including hydrogen bonds. rsc.org
For the reduction of 3-cyclohexyl-2-oxopropanoic acid, a similar mechanism is expected. The bulky cyclohexyl group likely influences the orientation of the substrate within the catalyst's active site, thereby dictating the stereochemical outcome. Density Functional Theory (DFT) calculations could be employed to model the transition state, taking into account the non-covalent interactions that stabilize the preferred orientation leading to the (2S) enantiomer.
Table 1: Hypothetical DFT Calculation Results for the Transition State of 3-cyclohexyl-2-oxopropanoic acid Reduction
| Parameter | Value | Description |
| Activation Energy (kcal/mol) | 15.2 | The energy barrier for the hydride transfer step. |
| Key Interatomic Distance (Å) | 2.1 | Distance between the hydride donor and the carbonyl carbon in the transition state. |
| Imaginary Frequency (cm⁻¹) | -1550 | Confirms the structure as a true transition state. |
This table presents hypothetical data that would be expected from a DFT study on the transition state of the reduction of 3-cyclohexyl-2-oxopropanoic acid.
Further computational analysis can explore the role of quantum tunneling in the hydride transfer. nih.govnih.govumn.edu For enzymatic reactions, it has been shown that quantum mechanical effects can significantly contribute to the reaction rate, and computational models can quantify this contribution. nih.govnih.govumn.edu
Computational Exploration of Biocatalytic Mechanisms
Biocatalysis offers a highly selective and environmentally benign route for the synthesis of chiral molecules like this compound. Enzymes such as lactate dehydrogenase (LDH) and other 2-hydroxyacid dehydrogenases are prime candidates for catalyzing the stereospecific reduction of 3-cyclohexyl-2-oxopropanoic acid. Computational methods, including molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding and engineering these biocatalytic processes. nih.govnih.govnih.gov
Molecular docking simulations can predict the binding mode of 3-cyclohexyl-2-oxopropanoic acid within the active site of a candidate enzyme. nih.govnih.gov These simulations help to identify key amino acid residues that interact with the substrate and influence its orientation. The bulky cyclohexyl group requires a sufficiently large and accommodating binding pocket. The interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme are crucial for stabilizing the substrate in a conformation that favors the formation of the (2S) product. mdpi.comnih.gov
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex. nih.govacs.org MD simulations provide insights into the conformational changes that occur during the binding process and catalysis. nih.gov They can also be used to calculate the binding free energy, which is a measure of the affinity of the substrate for the enzyme. nih.gov
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for an Engineered Dehydrogenase with 3-cyclohexyl-2-oxopropanoic acid
| Simulation Parameter | Value | Purpose |
| Simulation Time | 500 ns | To ensure adequate sampling of conformational space. |
| RMSD of Backbone Atoms | 1.5 Å | To assess the stability of the protein-substrate complex. |
| Key Hydrogen Bond Occupancy | > 90% | To identify stable interactions critical for substrate binding and stereoselectivity. |
| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | To estimate the binding affinity of the substrate to the enzyme. |
This table presents hypothetical data from a molecular dynamics simulation of an engineered dehydrogenase with 3-cyclohexyl-2-oxopropanoic acid, illustrating the types of insights that can be gained.
Furthermore, computational enzyme design can be used to engineer existing enzymes to improve their activity and selectivity for non-natural substrates like 3-cyclohexyl-2-oxopropanoic acid. acs.org By identifying key residues in the active site, mutations can be computationally modeled and evaluated for their potential to enhance the desired catalytic properties before being tested in the laboratory. This rational design approach accelerates the development of efficient biocatalysts for the production of this compound.
Advanced Analytical and Spectroscopic Characterization Methods for Research
Chiral Chromatographic Separations
Chiral chromatography is a cornerstone technique for separating enantiomers, which possess identical physical and chemical properties in an achiral environment but can be resolved by a chiral selector.
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful method for the direct separation of the (2S) and (2R) enantiomers of 3-cyclohexyl-2-hydroxypropanoic acid. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a range of chiral compounds, including hydroxy acids. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
For the analysis of (2S)-3-cyclohexyl-2-hydroxypropanoic acid, a normal-phase HPLC method is often employed. The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol, is critical for achieving optimal resolution. A validated method would ensure accuracy, precision, and sensitivity for quantifying the enantiomeric excess (e.e.) of the target compound. nih.gov
Table 1: Illustrative HPLC Method for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 mm ID x 150 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Elution | The (2R)-enantiomer typically elutes before the (2S)-enantiomer on this type of phase. |
Gas Chromatography (GC) is another highly effective technique for chiral separations, particularly for volatile or semi-volatile compounds. chromatographyonline.com Due to the low volatility and polar nature of 3-cyclohexyl-2-hydroxypropanoic acid (containing both carboxylic acid and hydroxyl functional groups), derivatization is a necessary prerequisite for GC analysis. This two-step process typically involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to reduce polarity and increase volatility.
Silylation: The hydroxyl group is converted to a silyl (B83357) ether (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to further increase volatility and thermal stability.
Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. sigmaaldrich.com Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the analyte, and the differing stability of these complexes for each enantiomer allows for their separation. researchgate.net The choice of the specific cyclodextrin derivative (e.g., a permethylated β-cyclodextrin) can significantly influence the separation factor. chromatographyonline.com
Table 2: Typical GC Method Following Derivatization
| Parameter | Condition |
| Derivatization Reagents | 1. Diazomethane for esterification; 2. BSTFA for silylation |
| Column | Astec® CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 180 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 275 °C |
| Split Ratio | 50:1 |
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically with an error of less than 5 ppm), which allows for the determination of a unique molecular formula. For this compound (C₉H₁₆O₃), HRMS can distinguish its exact mass from other potential isomeric structures or impurities with different elemental formulas.
When coupled with a chromatographic inlet (LC or GC), HRMS serves as a powerful detector for purity analysis. It can identify and tentatively quantify impurities even at very low levels by extracting ions corresponding to their accurate masses. Data-independent acquisition (DIA) modes allow for the collection of comprehensive fragmentation data, aiding in the structural elucidation of unknown impurities without prior knowledge of their presence. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Theoretical Exact Mass ([M-H]⁻) | 171.09722 Da |
| Hypothetical Measured Mass | 171.09701 Da |
| Mass Accuracy (Error) | -1.2 ppm |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
While 1D ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are required for the definitive assignment of the structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity of adjacent protons. It would show correlations between the proton at the C2 position (the chiral center) and the adjacent methylene (B1212753) protons at the C3 position, as well as the connectivity within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of each carbon signal to its attached proton(s).
Table 4: Expected 2D NMR Correlations for Structural Assignment
| Proton Signal (¹H) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹³C) |
| H2 (α-proton) | H3 (β-protons) | C1 (Carboxyl), C3, C4 (Cyclohexyl) |
| H3 (β-protons) | H2, H4 (Cyclohexyl) | C1, C2, C4 (Cyclohexyl), C5 (Cyclohexyl) |
| Cyclohexyl Protons | Other Cyclohexyl Protons | Carbons within the ring, C2, C3 |
Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance with high precision and accuracy. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
To perform a qNMR analysis, a known mass of the analyte is dissolved in a suitable deuterated solvent along with a known mass of a certified internal standard. The purity of the analyte is calculated by comparing the integral of a well-resolved, unique signal from the analyte with the integral of a signal from the internal standard. For this compound, the signal for the proton at the C2 position would be an excellent choice for quantification, provided it does not overlap with other signals.
Table 5: Example of a qNMR Purity Calculation
| Parameter | Value |
| Analyte | This compound |
| Analyte Signal (Integral Iₐ) | Integral of H2 proton (1H) |
| Internal Standard (IS) | Maleic Acid (Certified Reference Material) |
| IS Signal (Integral Iₛ) | Integral of olefinic protons (2H) |
| Mass of Analyte (mₐ) | 15.2 mg |
| Mass of IS (mₛ) | 10.5 mg |
| Molar Mass of Analyte (Mₐ) | 172.22 g/mol nih.gov |
| Molar Mass of IS (Mₛ) | 116.07 g/mol |
| Purity Formula | Purity (%) = (Iₐ/Iₛ) x (Nₛ/Nₐ) x (Mₐ/Mₛ) x (mₛ/mₐ) x Purityₛ |
| Calculation | Where Nₛ and Nₐ are the number of protons for the integrated signals (2 and 1, respectively). |
Infrared and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of molecular structures. In the context of this compound, these methods provide critical insights into its functional groups—namely the carboxylic acid, hydroxyl group, and the cyclohexyl ring—and the intricate network of hydrogen bonds that dictate its supramolecular architecture.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. Raman spectroscopy, on the other hand, is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. While both techniques probe the vibrational modes of a molecule, they are governed by different selection rules. IR activity requires a change in the dipole moment during a vibration, whereas Raman activity depends on a change in the polarizability of the electron cloud. This complementarity often means that vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing a more complete picture of the molecular vibrations.
For this compound, the presence of both a carboxylic acid and an α-hydroxyl group leads to complex hydrogen-bonding motifs, which significantly influence the vibrational spectra. nih.gov These can include both intramolecular hydrogen bonds between the α-hydroxyl group and the carbonyl oxygen, and intermolecular hydrogen bonds, which can lead to the formation of dimers and larger aggregates. rsc.org
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. A particularly revealing feature of α-hydroxy acids is the broad and intense absorption trough in the high-frequency region, resulting from the overlapping stretching vibrations of the two different O-H groups. karazin.ua
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Carboxylic Acid O-H and α-Hydroxyl O-H | 3550 - 2500 | Strong, Very Broad | This extremely broad band is a hallmark of hydrogen-bonded carboxylic acids and alcohols. The breadth is due to the complex network of inter- and intramolecular hydrogen bonds. karazin.ua |
| C-H Stretch | Cyclohexyl (CH₂) and Aliphatic (CH) | 2960 - 2850 | Strong, Sharp | Multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexyl ring and the rest of the aliphatic structure. |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp | The position of this band is sensitive to hydrogen bonding. In dimeric or aggregated forms, the band appears at lower wavenumbers. nih.gov For α-hydroxy acids, a value around 1730 cm⁻¹ is typical. karazin.ua |
| C-O Stretch | Carboxylic Acid and α-Hydroxyl | 1320 - 1210 | Medium to Strong | This region may contain coupled vibrations involving the C-O stretching and O-H bending modes. |
| O-H Bend | Carboxylic Acid and α-Hydroxyl | 1440 - 1395 and 950 - 910 | Medium, Broad | These bands can sometimes be obscured by other vibrations in the fingerprint region. |
| C-H Bend | Cyclohexyl (CH₂) | ~1450 | Medium | Scissoring and twisting vibrations of the methylene groups in the cyclohexyl ring. |
The broadness of the O-H stretching band is a direct consequence of strong hydrogen bonding. In the solid state or in concentrated solutions, this compound is expected to exist predominantly as hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. This intermolecular interaction significantly broadens and shifts the O-H stretching vibration to lower frequencies. Furthermore, the presence of the α-hydroxyl group allows for additional hydrogen bonding possibilities, further contributing to the complexity of this spectral region.
Raman Spectroscopy
Raman spectroscopy offers complementary information for the structural elucidation of this compound. While the O-H stretching vibration is typically weak in Raman spectra, the C=O and C-C skeletal vibrations of the cyclohexyl ring are often strong and well-defined.
Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity | Notes |
| C-H Stretch | Cyclohexyl (CH₂) and Aliphatic (CH) | 2960 - 2850 | Strong | Symmetric C-H stretching vibrations are particularly strong in Raman spectra. |
| C=O Stretch | Carboxylic Acid | 1680 - 1640 | Medium to Strong | In Raman spectra, the C=O stretch of hydrogen-bonded dimers is often observed at a lower frequency compared to the IR spectrum. ias.ac.in |
| C-C Stretch | Cyclohexyl Ring and Aliphatic Chain | 1100 - 800 | Medium to Strong | The skeletal vibrations of the cyclohexyl ring are expected to give rise to characteristic bands in this region. |
| O-H Bend | Carboxylic Acid and α-Hydroxyl | 1440 - 1395 | Weak | O-H bending vibrations are generally weak in Raman spectra. |
A key advantage of Raman spectroscopy in studying carboxylic acids is its ability to distinguish between monomeric and dimeric forms. The C=O stretching frequency in the Raman spectrum is sensitive to the degree of association, with the band for the hydrogen-bonded dimer appearing at a lower wavenumber than that of the free monomer. ias.ac.in This allows for the investigation of hydrogen bonding equilibria in different states (solid, liquid, or in solution). The vibrations of the cyclohexyl ring, particularly the ring breathing modes, are also expected to be prominent in the Raman spectrum, providing information about the conformation of the ring.
Future Directions and Emerging Research Avenues
Exploration of Novel Biocatalytic Routes for Enantiopure Production
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of sustainable and efficient synthetic methods. Biocatalysis, utilizing enzymes or whole-cell systems, presents a compelling alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.govnih.gov Future research is poised to explore novel biocatalytic routes for the production of enantiopure (2S)-3-cyclohexyl-2-hydroxypropanoic acid.
A promising strategy involves the asymmetric reduction of the corresponding α-keto acid, 3-cyclohexyl-2-oxopropanoic acid, using dehydrogenases. Lactate (B86563) dehydrogenases (LDHs) and other ketoacid reductases have demonstrated considerable success in the synthesis of various chiral 2-hydroxy acids. nih.govresearchgate.net For instance, studies on the synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid have shown that both L- and D-LDHs can effectively catalyze the reduction of the keto-precursor with high enantioselectivity. nih.gov This suggests that screening a diverse range of dehydrogenases from microbial sources could identify catalysts capable of producing this compound with high yield and optical purity.
Furthermore, the concept of deracemization, which converts a racemic mixture into a single enantiomer, offers an atom-economical approach. A multi-enzyme system, potentially combining a stereoselective oxidase and a non-selective reductase, could be developed to transform a racemic mixture of 3-cyclohexyl-2-hydroxypropanoic acid into the desired (S)-enantiomer. The biocatalytic racemization of various α-hydroxycarboxylic acids has been demonstrated using whole cells of Lactobacillus species, indicating the presence of enzymes capable of this transformation. researchgate.net
| Enzyme Class | Potential Application | Precursor | Expected Product |
| Lactate Dehydrogenase (LDH) | Asymmetric reduction | 3-cyclohexyl-2-oxopropanoic acid | This compound |
| Ketoacid Reductase | Asymmetric reduction | 3-cyclohexyl-2-oxopropanoic acid | This compound |
| Hydroxy Acid Oxidase/Dehydrogenase | Kinetic resolution/Deracemization | Racemic 3-cyclohexyl-2-hydroxypropanoic acid | This compound |
Design and Synthesis of Advanced Probes for Chemical Biology Research
Chemical probes are essential tools for elucidating biological pathways and validating novel drug targets. nih.govrsc.org The structural scaffold of this compound provides a versatile platform for the design and synthesis of advanced probes for chemical biology research. The carboxylic acid and hydroxyl groups can be readily functionalized to introduce reporter tags, such as fluorophores or biotin, and reactive groups for covalent labeling of target proteins. frontiersin.org
Future research could focus on developing activity-based probes (ABPs) to identify and characterize enzymes that interact with this α-hydroxy acid. An ABP based on the this compound scaffold could incorporate an electrophilic "warhead" that covalently modifies the active site of a target enzyme, allowing for its identification and subsequent characterization through proteomic techniques. frontiersin.org
Moreover, the cyclohexyl group can be modified to modulate the probe's hydrophobicity and cellular permeability, while the stereochemistry of the α-carbon can be varied to investigate the stereospecificity of biological interactions. The synthesis of a library of such probes would enable the systematic exploration of the cellular targets and mechanisms of action of compounds containing this structural motif. acs.org
| Probe Type | Key Features | Potential Application |
| Activity-Based Probe (ABP) | Covalent reactive group, reporter tag | Identification and characterization of interacting enzymes |
| Fluorescent Probe | Fluorophore attached to the scaffold | Visualization of cellular uptake and localization |
| Affinity-Based Probe | Biotin or other affinity tag | Pull-down experiments to identify binding partners |
Development of Innovative Chiral Auxiliaries and Ligands Based on the this compound Scaffold
Chiral auxiliaries and ligands are fundamental to asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. researchgate.netrsc.org The this compound scaffold, with its defined stereochemistry and functional handles, is an attractive starting material for the development of novel chiral auxiliaries and ligands.
Drawing inspiration from well-established chiral auxiliaries derived from other α-hydroxy acids like lactic acid, researchers can synthesize new auxiliaries by converting the carboxylic acid of this compound into an amide or ester linked to a directing group. researchgate.net These new auxiliaries could be evaluated in a range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The bulky cyclohexyl group is anticipated to exert significant steric influence, potentially leading to high levels of diastereoselectivity.
Furthermore, the hydroxyl and carboxyl groups can serve as coordination sites for metal ions, making the scaffold suitable for the design of chiral ligands for asymmetric catalysis. mdpi.comnih.gov By incorporating phosphine (B1218219) or amine functionalities, novel bidentate or tridentate ligands could be synthesized and their efficacy tested in reactions such as asymmetric hydrogenation or C-C bond formation.
| Derivative Type | Synthetic Approach | Potential Application |
| Chiral Auxiliary | Amide or ester formation with a directing group | Asymmetric alkylation, aldol reactions |
| Chiral Ligand | Introduction of coordinating groups (e.g., phosphines, amines) | Asymmetric hydrogenation, C-C bond formation |
Deeper Mechanistic Understanding of its Interactions with Undiscovered Enzymatic Systems (In Vitro)
While the synthetic applications of this compound are being explored, a deeper understanding of its interactions with biological systems at the molecular level is crucial. Future in vitro studies could focus on identifying and characterizing previously unknown enzymes that can metabolize or are inhibited by this compound.
Enzymatic activity assays will be instrumental in this endeavor. nih.gov By screening cell lysates or purified enzyme libraries, researchers can identify enzymes that catalyze the oxidation, reduction, or other transformations of this compound. Once identified, these enzymes can be isolated and their substrate specificity, kinetics, and mechanism of action can be investigated in detail. For example, the discovery of enzymes that racemize α-hydroxycarboxylic acids opens the door to studying their structure and catalytic mechanism. researchgate.net
Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity of this compound and its derivatives to target enzymes. Furthermore, X-ray crystallography or cryo-electron microscopy could provide atomic-level insights into the binding mode of the compound within the enzyme's active site, guiding the design of more potent and selective inhibitors or substrates.
Application in Materials Science for Chiral Polymer Synthesis or Self-Assembly (Non-Clinical)
The field of materials science is increasingly interested in the development of chiral polymers and self-assembling systems for applications in optics, separations, and catalysis. acs.orgrsc.orgmdpi.com The inherent chirality of this compound makes it a valuable monomer for the synthesis of novel chiral polymers.
Poly(α-hydroxy acids) are a class of biodegradable and biocompatible polymers. By polymerizing this compound, or its corresponding cyclic di-ester (a lactide-type monomer), novel polyesters with chiral side chains can be produced. The stereoregularity of these polymers can be controlled through the choice of polymerization catalysts, influencing their physical and mechanical properties. acs.org The presence of the bulky cyclohexyl group is expected to impact the polymer's thermal properties and crystallinity. The chiroptical properties of these polymers, such as their circular dichroism, will be of significant interest. rsc.org
Furthermore, the amphiphilic nature of molecules derived from this compound could be exploited to create self-assembling systems. nih.govnih.gov By attaching a hydrophilic head group to the carboxylic acid, novel chiral surfactants or lipids could be synthesized. These molecules could self-assemble in solution to form micelles, vesicles, or other ordered structures, with the chirality of the monomer influencing the morphology of the resulting assemblies. Such chiral supramolecular structures have potential applications in asymmetric catalysis and chiral recognition. rsc.org
| Material Type | Synthetic Strategy | Potential Properties and Applications |
| Chiral Polyester | Ring-opening polymerization of the corresponding lactide | Biodegradable, defined stereochemistry, chiroptical properties |
| Chiral Surfactant | Attachment of a hydrophilic head group | Self-assembly into chiral micelles or vesicles for asymmetric catalysis |
| Self-Assembling System | Modification to create amphiphilic molecules | Formation of ordered chiral nanostructures |
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthesis methods for (2S)-3-cyclohexyl-2-hydroxypropanoic acid?
- Methodology : Use chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution to achieve the (2S)-configuration. Protect the hydroxyl group with tert-butoxycarbonyl (Boc) during synthesis to prevent racemization, as demonstrated in related cyclohexyl-hydroxypropanoate derivatives . Confirm stereochemistry via X-ray crystallography using SHELX programs for structural refinement .
Q. How can the purity and enantiomeric excess of this compound be validated experimentally?
- Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Compare retention times with racemic standards. For quantitative analysis, use -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve enantiomeric splitting patterns .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500-3300 cm) and C=O stretch (~1700 cm).
- -NMR : Assign peaks for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet), hydroxyl proton (δ 2.5–3.5 ppm, broad), and α-hydroxy proton (δ 4.0–4.5 ppm, doublet) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M-H] at m/z 229.1443 (CHO).
Advanced Research Questions
Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s InChIKey (if available) and target protein PDB structures. Analyze binding affinity and hydrogen-bonding interactions. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (K, k/k) .
Q. What strategies resolve contradictions in reported spectral data for similar hydroxypropanoic acid derivatives?
- Methodology : Cross-reference experimental data (e.g., -NMR chemical shifts) with Density Functional Theory (DFT)-calculated spectra (Gaussian 16, B3LYP/6-311++G**). Address discrepancies by evaluating solvent effects (DMSO vs. CDCl) and tautomeric equilibria .
Q. How can the compound’s stability under physiological conditions be assessed for drug delivery studies?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Monitor pH-dependent hydrolysis of the carboxylic acid group using phosphate buffers (pH 2–8) .
Q. What experimental designs minimize racemization during large-scale synthesis?
- Methodology : Optimize reaction conditions (low temperature, inert atmosphere) and avoid strong acids/bases. Use Boc-protected intermediates to stabilize the chiral center, followed by mild deprotection (TFA in DCM). Track enantiomeric purity at each step via circular dichroism (CD) spectroscopy .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
